molecular formula C17H18Cl2N2O2S B501617 1-(2,5-Dichlorophenyl)-4-tosylpiperazine CAS No. 693233-46-4

1-(2,5-Dichlorophenyl)-4-tosylpiperazine

Cat. No.: B501617
CAS No.: 693233-46-4
M. Wt: 385.3g/mol
InChI Key: YBIDIGUZSLMJST-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-tosylpiperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a dichlorophenyl group and a tosyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)-4-tosylpiperazine can be synthesized through a multi-step process involving the reaction of 2,5-dichloroaniline with piperazine in the presence of a suitable base. The resulting intermediate is then tosylated using p-toluenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-4-tosylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The dichlorophenyl group can undergo oxidation or reduction reactions under appropriate conditions.

    Coupling Reactions: The piperazine ring can be involved in coupling reactions with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the tosyl group.

    Oxidation and Reduction: Products with altered oxidation states of the dichlorophenyl group.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4-tosylpiperazine has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Biological Studies: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl group may enhance binding affinity to certain targets, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2,5-Dichlorophenyl)piperazine: Lacks the tosyl group but shares the dichlorophenyl-piperazine core structure.

    4-Tosylpiperazine: Contains the tosyl group but lacks the dichlorophenyl moiety.

Uniqueness: 1-(2,5-Dichlorophenyl)-4-tosylpiperazine is unique due to the combination of the dichlorophenyl and tosyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research and industrial contexts.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c1-13-2-5-15(6-3-13)24(22,23)21-10-8-20(9-11-21)17-12-14(18)4-7-16(17)19/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIDIGUZSLMJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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